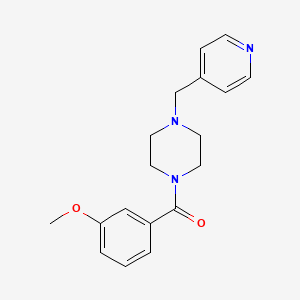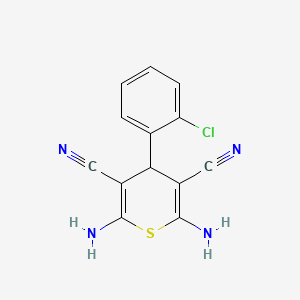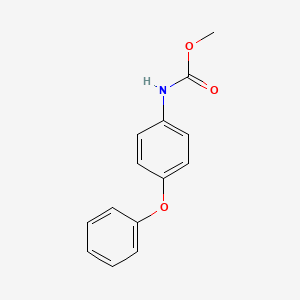
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine, also known as MPBD, is a chemical compound that has been studied for its potential use in scientific research. MPBD belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties. In
Mecanismo De Acción
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine acts as a partial agonist for the 5-HT1A receptor, which means that it activates the receptor to a lesser extent than the endogenous ligand serotonin. This leads to a decrease in the firing rate of serotonergic neurons and a subsequent decrease in the release of serotonin. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine also inhibits the reuptake of dopamine by the dopamine transporter, leading to an increase in extracellular dopamine levels.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been reported to have a low toxicity profile and does not produce significant side effects at doses used in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor and is selective for this receptor subtype. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine also has a long half-life, which allows for sustained effects in animal models. However, 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the potential use of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine as a therapeutic agent for mood disorders and addiction. Another area of interest is the exploration of the mechanisms underlying the anxiolytic and antidepressant-like effects of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine. Further research is also needed to optimize the synthesis method and improve the solubility and stability of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 1-(3-methoxybenzoyl)piperazine with 4-pyridinemethanol in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been reported in a scientific paper by K. Tanaka and colleagues in 2011.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential use in neuroscience research. It has been found to act as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has also been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine a promising tool for studying the neurobiological mechanisms underlying mood disorders and addiction.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-4-2-3-16(13-17)18(22)21-11-9-20(10-12-21)14-15-5-7-19-8-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLDURHWKSDTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)

![3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)

![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)

![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)